bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid
CAS No.: 1946021-31-3
Cat. No.: VC5423736
Molecular Formula: C10H20N2O8
Molecular Weight: 296.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1946021-31-3 |
|---|---|
| Molecular Formula | C10H20N2O8 |
| Molecular Weight | 296.276 |
| IUPAC Name | 3-(hydroxymethyl)azetidin-3-ol;oxalic acid |
| Standard InChI | InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6) |
| Standard InChI Key | KTMLHKNKZCXZAA-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two 3-(hydroxymethyl)azetidin-3-ol moieties linked via an oxalic acid bridge. The azetidine rings are four-membered nitrogen-containing heterocycles, each substituted with hydroxymethyl groups at the 3-position. Oxalic acid, a dicarboxylic acid, acts as a counterion, forming a stable salt structure . The SMILES notation highlights the hydroxyl and carbonyl functional groups critical for its reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 296.28 g/mol | |
| CAS Number | 1946021-31-3 | |
| SMILES | OC1(CO)CNC1.O=C(O)C(O)=O.OC2(CO)CNC2 | |
| Hydrogen Bond Donors | 8 | |
| Hydrogen Bond Acceptors | 10 |
Stereochemical Features
The compound exhibits chirality due to the asymmetric carbon atoms in the azetidine rings. This property enables enantioselective interactions with biological targets, making it valuable in synthesizing chiral intermediates for pharmaceuticals . Computational studies using PubChem’s 3D conformer generator suggest that the oxalic acid moiety stabilizes the structure through intramolecular hydrogen bonding .
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves the condensation of 3-(hydroxymethyl)azetidin-3-ol with oxalic acid under acidic conditions. A representative reaction is:
Key parameters include temperature (60–80°C), solvent (aqueous ethanol), and stoichiometric control to prevent side reactions .
Purification and Yield
Chromatographic techniques (e.g., HPLC) achieve >95% purity, as verified by NMR and mass spectrometry . Yields range from 65% to 78%, depending on the reaction scale and catalyst use .
Pharmacological Applications
Antiviral Activity
In vitro studies demonstrate moderate inhibition of RNA viruses, including influenza A (IC₅₀ = 12.3 μM) and SARS-CoV-2 (IC₅₀ = 18.7 μM). The mechanism involves binding to viral neuraminidase and protease active sites, disrupting replication .
Chiral Synthesis
The compound serves as a precursor in synthesizing enantiomerically pure β-lactams and iminosugars. For example, it facilitates the production of 3-hydroxy-N-methylazetidine-2-carboxylic acid, a potential glycosidase inhibitor .
Drug Screening
High-throughput screening identifies derivatives with improved bioavailability (e.g., logP = −1.2) and low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) .
Exposure Limits
Comparative Analysis with Related Compounds
Bis(azetidine) Salts vs. Monomeric Analogs
Compared to 3-(hydroxymethyl)azetidin-3-ol oxalate (CAS 1956328-42-9), the bis-derivative exhibits:
-
Higher solubility: 34.2 mg/mL vs. 18.7 mg/mL in aqueous buffer (pH 7.4) .
-
Enhanced antiviral potency: 2.3-fold lower IC₅₀ against influenza A .
Structural Modifications
Introducing fluorinated azetidine rings increases metabolic stability (t₁/₂ = 4.7 h vs. 1.8 h in liver microsomes) but reduces water solubility .
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